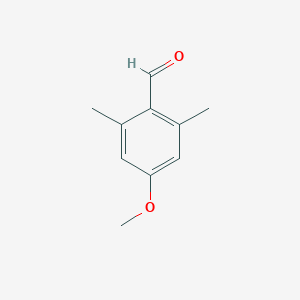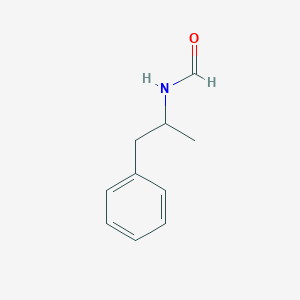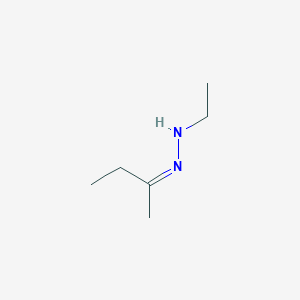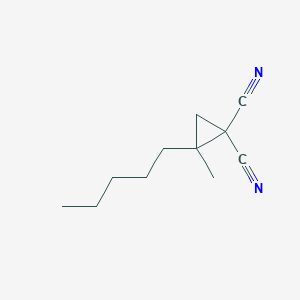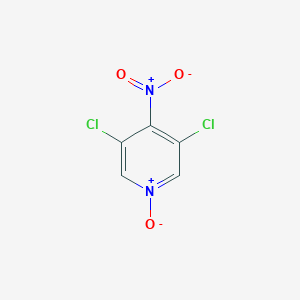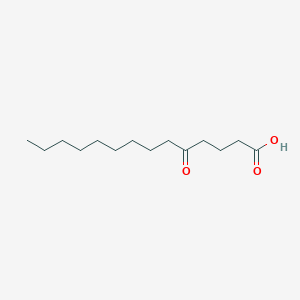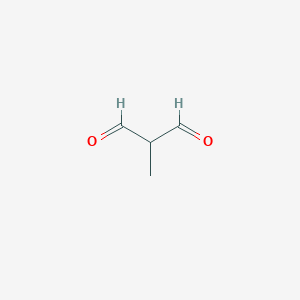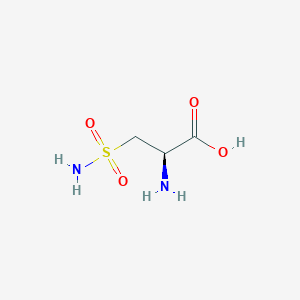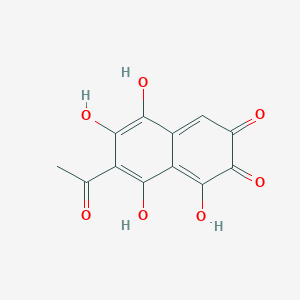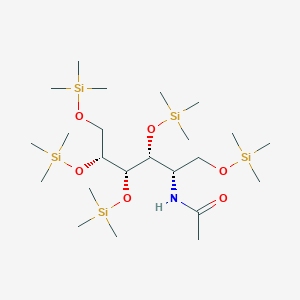
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol, also known as Ac5SGlcNAc, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of N-acetylglucosamine, a monosaccharide that is a building block of many carbohydrates. Ac5SGlcNAc is a unique compound that has shown promising results in various scientific applications, including molecular biology, biochemistry, and glycobiology.
作用机制
The mechanism of action of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in glycosylation. Glycosylation is a complex process that involves many enzymes, and 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol may interfere with this process by inhibiting the activity of one or more of these enzymes.
生化和生理效应
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned earlier. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol in lab experiments is its ability to selectively inhibit glycosylation. This allows researchers to study the role of glycosylation in various biological processes. However, one of the limitations of using 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is its relatively high cost compared to other inhibitors of glycosylation.
未来方向
There are several future directions for research involving 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of specific enzymes that are inhibited by 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. This could lead to the development of more targeted therapies for diseases such as cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is a synthetic compound that has shown promising results in various scientific applications. Its ability to selectively inhibit glycosylation makes it a valuable tool for studying the role of glycosylation in various biological processes. While there are limitations to its use, the potential therapeutic applications of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol make it an area of interest for future research.
合成方法
The synthesis of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol involves the protection of the hydroxyl groups of N-acetylglucosamine with trimethylsilyl (TMS) groups. The TMS groups protect the hydroxyl groups from unwanted reactions during the synthesis process. The acetylamino group is then introduced to the compound, resulting in the formation of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. The synthesis process is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has shown promising results in various scientific applications. It has been used as a tool to study the role of glycosylation in protein-protein interactions. Glycosylation is the process of attaching carbohydrate molecules to proteins, and it plays a crucial role in many biological processes. 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has also been used as a probe to study the role of glycosylation in cancer cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
CAS 编号 |
19127-02-7 |
|---|---|
产品名称 |
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol |
分子式 |
C23H57NO6Si5 |
分子量 |
584.1 g/mol |
IUPAC 名称 |
N-[(2S,3R,4S,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-yl]acetamide |
InChI |
InChI=1S/C23H57NO6Si5/c1-19(25)24-20(17-26-31(2,3)4)22(29-34(11,12)13)23(30-35(14,15)16)21(28-33(8,9)10)18-27-32(5,6)7/h20-23H,17-18H2,1-16H3,(H,24,25)/t20-,21+,22+,23+/m0/s1 |
InChI 键 |
RAXPVCSDMAMRLJ-WBADGQHESA-N |
手性 SMILES |
CC(=O)N[C@@H](CO[Si](C)(C)C)[C@H]([C@@H]([C@@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC(=O)NC(CO[Si](C)(C)C)C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
CC(=O)NC(CO[Si](C)(C)C)C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
同义词 |
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



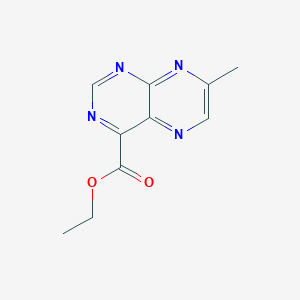
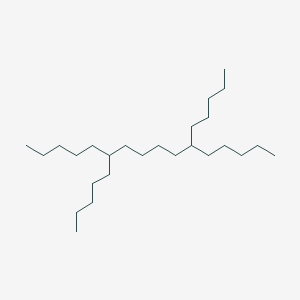
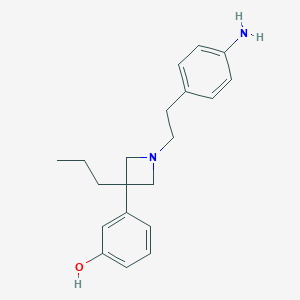
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
